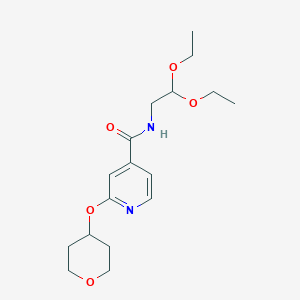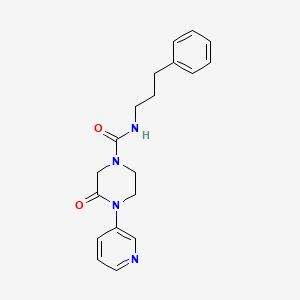
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. P7C3 was first identified in a screen for compounds that promote neurogenesis in the adult mouse brain. Since then, it has been the subject of extensive research due to its potential therapeutic applications in neurodegenerative diseases and brain injury.
Mecanismo De Acción
The exact mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been shown to increase the production of nicotinamide adenine dinucleotide (NAD), a molecule that plays a key role in cellular energy metabolism and DNA repair. This compound has also been shown to activate the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the production of NAD, as well as promote the survival and differentiation of neural stem cells. This compound has also been shown to increase the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its ability to promote neurogenesis and protect against neuronal death in animal models. This makes it a valuable tool for studying the mechanisms of neurodegeneration and brain injury. However, one limitation of using this compound is its relatively low potency, which may require the use of high concentrations in experiments.
Direcciones Futuras
There are a number of future directions for research involving 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One area of interest is the development of more potent analogs of this compound that may be more effective in promoting neurogenesis and protecting against neuronal death. Another area of interest is the investigation of the potential therapeutic applications of this compound in human neurodegenerative diseases and brain injury. Additionally, further research is needed to fully understand the mechanism by which this compound exerts its neuroprotective effects.
Métodos De Síntesis
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of pyridine-3-carboxylic acid with 3-phenylpropanol to form 3-phenylpropylpyridine-3-carboxylate. This intermediate is then reacted with piperazine and triphosgene to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied in animal models of neurodegeneration and brain injury. It has been shown to promote neurogenesis in the adult mouse brain, as well as protect against neuronal death in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been shown to improve cognitive function in animal models of aging.
Propiedades
IUPAC Name |
3-oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18-15-22(12-13-23(18)17-9-5-10-20-14-17)19(25)21-11-4-8-16-6-2-1-3-7-16/h1-3,5-7,9-10,14H,4,8,11-13,15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWOBGNFCVPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

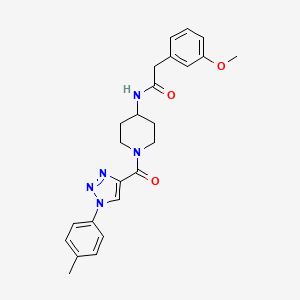
![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)
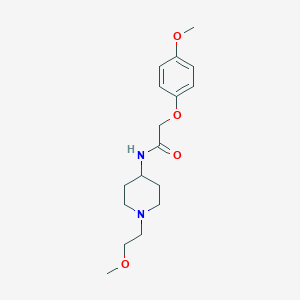
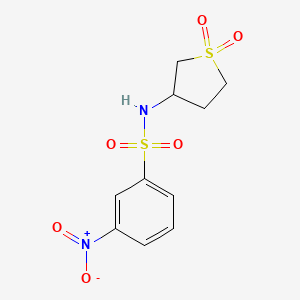
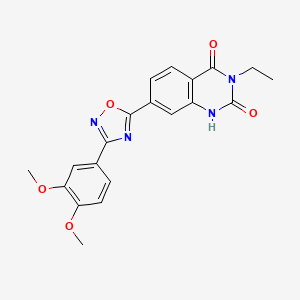

![5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol](/img/structure/B2856545.png)
![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)

![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)

![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
